REACTION_CXSMILES
|
ClC1C=CC=CC=1[C:8]1[S:9][C:10](C2C=CC(SC)=CC=2)=[C:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:12]=1.C(O)C.OOS([O-])=O.[K+]>O>[CH3:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]2[N:12]=[CH:8][S:9][CH:10]=2)=[CH:14][CH:15]=1 |f:2.3|
|
Name
|
2-(2-chlorophenyl)-4-(4-methylphenyl)-5-(4-methylthiophenyl)thiazole
|
Quantity
|
0.243 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=1SC(=C(N1)C1=CC=C(C=C1)C)C1=CC=C(C=C1)SC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL one-neck round-bottom flask, equipped with provisions for magnetic stirring
|
Type
|
CUSTOM
|
Details
|
the product precipitated
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0° C.
|
Type
|
WAIT
|
Details
|
held for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with water (25 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1N=CSC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.236 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 225.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |